Dibutyl fluorophosphate
Overview
Description
Dibutyl fluorophosphate is an organophosphorus compound with the chemical formula C8H18FO3P. It is a colorless liquid that is primarily known for its use as a chemical intermediate and in various scientific research applications. This compound is part of the broader class of fluorophosphates, which are characterized by the presence of a fluorine atom bonded to a phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl fluorophosphate can be synthesized through the reaction of dibutyl phosphite with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(C4H9O)2P-H+SF4→(C4H9O)2P-F+H2S
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Dibutyl fluorophosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form dibutyl phosphate and hydrogen fluoride.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Strong oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Dibutyl phosphate and hydrogen fluoride.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dibutyl fluorophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition, particularly those targeting acetylcholinesterase.
Medicine: Investigated for its potential use in developing treatments for neurological disorders due to its enzyme inhibitory properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The primary mechanism of action of dibutyl fluorophosphate involves the inhibition of enzymes, particularly acetylcholinesterase. It forms a covalent bond with the serine residue at the active site of the enzyme, leading to irreversible inhibition. This prevents the breakdown of acetylcholine, resulting in an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar enzyme inhibitory properties.
Dimethyl fluorophosphate: Known for its use as a nerve agent and enzyme inhibitor.
Diethyl fluorophosphate: Similar in structure and function to dibutyl fluorophosphate but with different alkyl groups.
Uniqueness
This compound is unique due to its specific alkyl groups, which influence its reactivity and interaction with biological targets. Its relatively lower toxicity compared to some other fluorophosphates makes it a valuable tool in scientific research.
Properties
IUPAC Name |
1-[butoxy(fluoro)phosphoryl]oxybutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18FO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGTZNAKCDDKEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18FO3P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217753 | |
Record name | Phosphorofluoridic acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674-48-6 | |
Record name | Phosphorofluoridic acid, dibutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorofluoridic acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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